molecular formula C12H10O2 B3054975 1-(5-Phenylfuran-2-yl)ethanone CAS No. 62642-12-0

1-(5-Phenylfuran-2-yl)ethanone

Cat. No.: B3054975
CAS No.: 62642-12-0
M. Wt: 186.21 g/mol
InChI Key: KGDNMWUNJUYUPO-UHFFFAOYSA-N
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Description

1-(5-Phenylfuran-2-yl)ethanone is an organic compound with the molecular formula C12H10O2. It is a derivative of furan, a heterocyclic organic compound, and contains a phenyl group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Phenylfuran-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with phenylboronic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylfuran-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Phenylfuran-2-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Phenylfuran-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of human sirtuin 2 (SIRT2), an enzyme involved in various cellular processes. The compound binds to the active site of SIRT2, inhibiting its activity and affecting downstream pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Phenylfuran-2-yl)methanone
  • 1-(5-Phenylfuran-2-yl)propanone
  • 1-(5-Phenylfuran-2-yl)butanone

Uniqueness

1-(5-Phenylfuran-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and bioactivity profiles, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(5-phenylfuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDNMWUNJUYUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40599640
Record name 1-(5-Phenylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62642-12-0
Record name 1-(5-Phenylfuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40599640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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